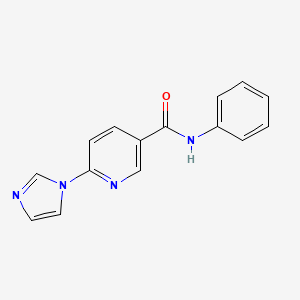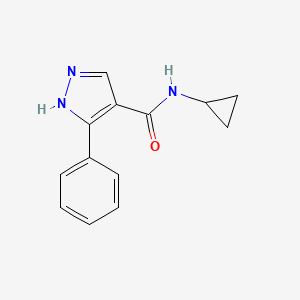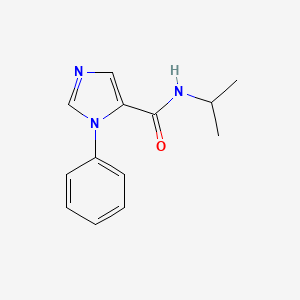
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide, also known as PHD inhibitor IOX2, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of cellular responses to hypoxia, making PHD inhibitors like IOX2 a promising tool for studying cellular responses to low oxygen conditions.
作用机制
IOX2 works by inhibiting the activity of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, which normally hydroxylate HIF-α subunits under normoxic conditions, targeting them for degradation via the von Hippel-Lindau (VHL) protein. Inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes by IOX2 leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
Through its inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, IOX2 has been shown to have a number of biochemical and physiological effects. In addition to its role in the regulation of the HIF pathway, IOX2 has also been shown to inhibit the activity of other enzymes involved in the regulation of cellular metabolism, including pyruvate dehydrogenase kinase (PDK) and factor inhibiting HIF (FIH). IOX2 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
实验室实验的优点和局限性
One of the main advantages of IOX2 is its specificity for 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. IOX2 is also relatively easy to use and has been shown to be effective in a wide range of experimental systems. However, one limitation of IOX2 is its relatively short half-life, which can limit its effectiveness in long-term experiments.
未来方向
There are a number of future directions for research involving IOX2 and 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors more broadly. One area of interest is the development of more potent and selective 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors, which could be used to further elucidate the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cellular processes. Another area of interest is the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in the treatment of diseases such as cancer and inflammation, where the regulation of the HIF pathway plays a key role. Finally, the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in combination with other therapies, such as radiation or chemotherapy, could be explored as a potential strategy for enhancing the effectiveness of these treatments.
合成方法
The synthesis of IOX2 involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with imidazole to form 2-chloro-5-nitroimidazole. This compound is then reacted with phenylboronic acid to form 2-(phenylboronic acid)-5-nitroimidazole. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of IOX2.
科学研究应用
IOX2 has been used extensively in scientific research to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in various cellular processes. One of the main applications of IOX2 has been in the study of cellular responses to hypoxia, as 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. IOX2 has also been used to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cancer progression, angiogenesis, and inflammation.
属性
IUPAC Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-4-2-1-3-5-13)12-6-7-14(17-10-12)19-9-8-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDPSFYMAJFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)


